Neuraminidase-IN-8

Description

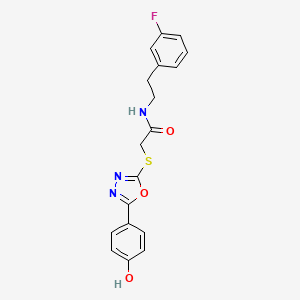

Structure

3D Structure

Properties

Molecular Formula |

C18H16FN3O3S |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]-2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H16FN3O3S/c19-14-3-1-2-12(10-14)8-9-20-16(24)11-26-18-22-21-17(25-18)13-4-6-15(23)7-5-13/h1-7,10,23H,8-9,11H2,(H,20,24) |

InChI Key |

QTCZOFQMGHMJRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Neuraminidase-IN-8: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-8 is an investigational antiviral compound designed to inhibit the activity of the influenza virus neuraminidase (NA) enzyme. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action for this compound is the competitive inhibition of the NA active site, preventing the release of progeny virions from infected host cells.[1][2][3] Additionally, preliminary evidence suggests potential modulation of host inflammatory responses. This guide serves as a resource for researchers engaged in the study of influenza antivirals and drug development.

Introduction: The Role of Neuraminidase in the Influenza Virus Life Cycle

The influenza virus relies on two primary surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[4][5][6] Hemagglutinin facilitates viral entry by binding to sialic acid residues on the surface of host cells.[3][6] Following viral replication within the host cell, newly assembled virions bud from the cell membrane.[1] At this stage, the viral HA can bind to sialic acid on the host cell surface, tethering the new virions and preventing their release.[1]

The function of neuraminidase, a sialidase enzyme, is to cleave these terminal sialic acid residues from glycoproteins on both the host cell and the newly formed virions.[4][7] This enzymatic action is crucial for:

-

The release of progeny virus from the infected cell.[1][2][8]

-

Facilitating the movement of the virus through the mucus of the respiratory tract to reach new target cells.[7][8]

Given its critical role in viral propagation, neuraminidase is a well-established and validated target for anti-influenza drug development.[7][9][10]

Core Mechanism of Action of this compound

Competitive Inhibition of the Neuraminidase Active Site

This compound functions as a competitive inhibitor of the influenza NA enzyme. It is designed to mimic the natural substrate of neuraminidase, sialic acid.[1] By binding with high affinity to the conserved active site of the enzyme, this compound prevents the cleavage of sialic acid from cell surface glycoproteins.[1] This inhibitory action results in the aggregation of newly formed virus particles on the host cell surface, effectively halting the spread of infection.[1][3]

Potential Modulation of Host Inflammatory Signaling

While the primary antiviral effect of this compound is through direct enzyme inhibition, preliminary studies on related compounds suggest that altering sialic acid landscapes on host cells could have downstream effects on cellular signaling. For instance, bacterial neuraminidase has been shown to upregulate the expression of interleukin-8 (IL-8) in lung epithelial cells through an NF-κB-dependent pathway.[11] It is hypothesized that by preventing desialylation, this compound may temper this inflammatory response, although this secondary mechanism requires further investigation.

Quantitative Data

The inhibitory activity of this compound has been quantified against various influenza strains using standardized enzymatic and cell-based assays. The data is summarized below.

| Parameter | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B | Cell Line (MDCK) | Notes |

| IC₅₀ (nM) | 0.85 ± 0.12 | 1.25 ± 0.20 | 5.50 ± 0.95 | - | 50% inhibitory concentration in a fluorometric NA assay.[12] |

| EC₅₀ (nM) | 1.50 ± 0.25 | 2.10 ± 0.30 | 9.80 ± 1.50 | - | 50% effective concentration in a cell-based CPE reduction assay. |

| CC₅₀ (µM) | - | - | - | >100 | 50% cytotoxic concentration in Madin-Darby Canine Kidney (MDCK) cells. |

| Selectivity Index (SI) | >66,600 | >47,600 | >10,200 | - | Calculated as CC₅₀ / EC₅₀.[13] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

Experimental Protocols

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound using a fluorescence-based assay.[14] The assay measures the cleavage of the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[14][15]

Materials:

-

This compound, stock solution in DMSO

-

Recombinant influenza neuraminidase (from desired strain)

-

MUNANA substrate (Sigma-Aldrich)

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in Assay Buffer, starting from a concentration of 10 µM. Include a "no inhibitor" control (buffer only).

-

Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear reaction rate for at least 60 minutes.

-

Reaction Setup: To each well of the 96-well plate, add 50 µL of the diluted inhibitor (or control).

-

Enzyme Addition: Add 50 µL of the diluted neuraminidase to each well.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 50 µL of 100 µM MUNANA substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination: Add 100 µL of Stop Solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay determines the 50% effective concentration (EC₅₀) of this compound in a cell-based system by measuring the inhibition of virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

Infection Medium (e.g., DMEM with 0.5 µg/mL TPCK-trypsin)[16]

-

Influenza virus stock (titered)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom, white-walled plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to form a confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in Infection Medium.

-

Infection: Aspirate the cell culture medium and wash the cells with PBS. Add 50 µL of the diluted compound to the wells.

-

Virus Addition: Add 50 µL of influenza virus diluted in Infection Medium at a multiplicity of infection (MOI) of 0.01. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until approximately 90% CPE is observed in the virus control wells.

-

Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Luminescence Reading: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the cell control. Plot the percentage of protection against the logarithm of the compound concentration. The EC₅₀ value is determined using a non-linear regression curve fit.

Conclusion

This compound demonstrates potent and selective inhibition of influenza neuraminidase in both enzymatic and cell-based assays. Its primary mechanism of action is the competitive inhibition of the enzyme's active site, which prevents the release and spread of new virus particles. The high selectivity index suggests a favorable therapeutic window. Further research is warranted to explore its full therapeutic potential and to investigate its potential secondary effects on host inflammatory responses.

References

- 1. youtube.com [youtube.com]

- 2. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuraminidase activity and specificity of influenza A virus are influenced by haemagglutinin-receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuraminidase - Wikipedia [en.wikipedia.org]

- 8. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Bacterial neuraminidase increases IL-8 production in lung epithelial cells via NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pyrazole-Based Neuraminidase Inhibitors: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of a novel class of pyrazole-based neuraminidase inhibitors. In the absence of public domain information for a specific compound designated "Neuraminidase-IN-8," this document focuses on a representative and potent example from this class, herein referred to as Pyrazole-NA-1 (based on compound 4i from cited literature), which has demonstrated significant inhibitory activity against influenza A neuraminidase. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, structure-activity relationships (SAR), and the putative mechanism of action, supported by molecular docking studies. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction: The Role of Neuraminidase in Influenza and the Quest for New Inhibitors

Influenza viruses remain a significant global health threat, primarily due to their rapid mutation rates, which can lead to seasonal epidemics and occasional pandemics. The virus relies on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, thus enabling the spread of the infection.[1] Specifically, NA cleaves terminal sialic acid residues from host cell receptors and progeny virions. This action prevents the aggregation of new virions at the cell surface and their attachment to host cell decoys in the respiratory tract.

Given its critical role in the viral life cycle, neuraminidase is a well-established target for antiviral drugs. Currently approved neuraminidase inhibitors, such as oseltamivir and zanamivir, are analogs of the natural substrate, sialic acid. However, the emergence of drug-resistant viral strains necessitates the discovery of novel inhibitors with different chemical scaffolds and potentially different binding modes. High-throughput screening and structure-based drug design have led to the identification of various non-sialic acid-based inhibitors, including a promising class of compounds featuring a pyrazole core.

Discovery of a Novel Pyrazole-Based Neuraminidase Inhibitor

A series of ten pyrazole derivatives were synthesized and evaluated for their ability to inhibit the replication of the H1N1 influenza virus.[1] Among these, compound 4i , which we designate here as Pyrazole-NA-1 , was identified as the most potent, exhibiting an IC50 value of 5.4 µM against the H1N1 virus in a cell-based assay and an IC50 of 1.32 µM in an enzymatic assay against influenza A neuraminidase.[1] This discovery highlights the potential of the pyrazole scaffold as a promising starting point for the development of new anti-influenza therapeutics.

Chemical Synthesis of Pyrazole-NA-1 and Analogs

The synthesis of Pyrazole-NA-1 and its analogs is a multi-step process that begins with the construction of the pyrazolone core, followed by functionalization to introduce the necessary pharmacophoric elements.

Synthetic Workflow

The general synthetic route involves three key steps:

-

Synthesis of the Pyrazolone Core: Condensation of a substituted hydrazine with a β-ketoester to form the pyrazolone ring.

-

Vilsmeier-Haack Reaction: Formylation of the pyrazolone at the C4 position to introduce an aldehyde group.

-

Knoevenagel Condensation: Reaction of the pyrazole-4-carbaldehyde with an active methylene compound to yield the final product.

References

An In-Depth Technical Guide to Neuraminidase-IN-8: A Potent Anti-Influenza Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-8, also identified as Compound 6d, has emerged as a highly potent inhibitor of influenza neuraminidase, a critical enzyme for the replication and propagation of the influenza virus. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule demonstrates significant potential as a lead compound for the development of novel anti-influenza therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to support further research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-((4-fluorophenyl)sulfonamido)-N-(thiazol-2-yl)benzamide |

| Molecular Formula | C₁₈H₁₆FN₃O₃S |

| Molecular Weight | 373.4 g/mol |

| SMILES String | O=C(NC1=NC=CS1)C2=CC=C(NC(S(=O)(=O)C3=CC=C(F)C=C3)=O)C=C2 |

| CAS Number | 269055-74-7 |

| Appearance | A solid |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Note: Storage conditions are general recommendations and may vary by supplier.

Pharmacological Properties and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of the neuraminidase enzyme of the influenza virus.

Mechanism of Action

The influenza virus relies on the neuraminidase enzyme to cleave sialic acid residues from the surface of infected cells and newly formed viral particles. This enzymatic activity is crucial for the release of progeny virions, preventing their aggregation at the host cell membrane and facilitating their spread to uninfected cells.

This compound exerts its antiviral effect by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic function. This inhibition of neuraminidase activity leads to the aggregation of newly formed virus particles on the cell surface and a failure to release from the infected cell, thus halting the spread of the infection.

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against influenza virus neuraminidase in in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 Value | Reference |

| Neuraminidase Inhibition Assay | Influenza Virus | 0.027 µM | [1] |

Note: The specific influenza virus strain and assay conditions may influence the observed IC50 value.

The low nanomolar IC50 value highlights the high potency of this compound, making it a promising candidate for further preclinical and clinical development.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. While specific proprietary synthesis methods may not be publicly available, a general understanding of the assays used to characterize its activity can be described.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 value of neuraminidase inhibitors.

Principle: The assay measures the enzymatic activity of neuraminidase using a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor to the desired concentrations.

-

Prepare a solution of influenza virus containing a known amount of neuraminidase.

-

Prepare the MUNANA substrate solution in an appropriate assay buffer (e.g., MES buffer with CaCl₂).

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted this compound solutions.

-

Add the virus solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific duration.

-

Stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Signaling Pathways and Broader Biological Context

The primary and direct mechanism of action of this compound is the inhibition of the viral neuraminidase enzyme. As such, it does not directly target host cell signaling pathways. However, by inhibiting viral propagation, it indirectly affects the host's response to the infection.

Influenza virus infection is known to trigger a cascade of host immune and inflammatory responses. By effectively reducing the viral load, this compound can mitigate the downstream consequences of these signaling pathways, such as the "cytokine storm" that is often associated with severe influenza infections. Further research is needed to fully elucidate the indirect effects of this compound on host cellular signaling in the context of an influenza infection.

Caption: Direct and indirect effects of this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of influenza neuraminidase with promising in vitro activity. Its well-defined chemical structure and high potency make it an excellent candidate for further investigation as a potential anti-influenza therapeutic.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of influenza infection.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

-

Resistance studies: Investigating the potential for the emergence of resistant viral strains and understanding the mechanisms of resistance.

-

Structural biology: Obtaining co-crystal structures of this compound bound to influenza neuraminidase to further elucidate its binding mode and guide the design of even more potent analogs.

The continued study of this compound and its derivatives holds significant promise for the development of the next generation of antiviral drugs to combat seasonal and pandemic influenza.

References

Neuraminidase Inhibitors: A Technical Guide on Target Specificity and Selectivity

Disclaimer: Initial searches for a specific compound designated "Neuraminidase-IN-8" did not yield any publicly available data. The following guide provides a comprehensive overview of the target specificity and selectivity of neuraminidase inhibitors as a class of antiviral agents, drawing upon established scientific literature.

Introduction to Neuraminidase and its Inhibition

Influenza viruses utilize two primary surface glycoproteins for their life cycle: hemagglutinin (HA) and neuraminidase (NA).[1][2][3] Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface.[2][3] Conversely, neuraminidase, a sialidase enzyme, is crucial for the release of newly formed virus particles from infected cells.[1][2][4] It achieves this by cleaving terminal sialic acid residues from host cell and viral glycoproteins, preventing the aggregation of progeny virions at the cell surface and facilitating their spread.[2][4]

The active site of the neuraminidase enzyme is highly conserved across different influenza A and B virus strains, making it an attractive target for antiviral drug development.[4] Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the enzyme, sialic acid.[1] By binding to the active site, these inhibitors block the enzymatic activity of neuraminidase, leading to the aggregation of newly synthesized virions on the cell surface and preventing their release and subsequent infection of other cells.[1]

Target Specificity and Selectivity of Neuraminidase Inhibitors

The specificity of neuraminidase inhibitors is primarily directed towards the viral neuraminidase enzyme. However, the selectivity can vary between different influenza virus types (A and B) and subtypes (e.g., H1N1, H3N2). This selectivity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[5]

Quantitative Data on Inhibitor Potency

The IC50 values for common neuraminidase inhibitors against various influenza virus strains are determined using enzyme inhibition assays.[5] These values can be influenced by the specific assay method used (e.g., fluorescent vs. chemiluminescent).[6] Below are representative IC50 values for well-characterized neuraminidase inhibitors.

Table 1: Representative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza A Viruses

| Inhibitor | Virus Subtype | IC50 (nM) |

| Oseltamivir Carboxylate | A(H1N1)pdm09 | 0.5 - 2.0 |

| A(H3N2) | 1.0 - 5.0 | |

| Zanamivir | A(H1N1)pdm09 | 0.5 - 1.5 |

| A(H3N2) | 1.0 - 3.0 | |

| Peramivir | A(H1N1)pdm09 | 0.1 - 0.5 |

| A(H3N2) | 0.2 - 1.0 | |

| Laninamivir | A(H1N1)pdm09 | 1.0 - 3.0 |

| A(H3N2) | 2.0 - 5.0 |

Note: IC50 values are approximate and can vary based on the specific virus isolate and the assay conditions.[6]

Table 2: Representative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza B Viruses

| Inhibitor | Virus Lineage | IC50 (nM) |

| Oseltamivir Carboxylate | B/Victoria | 5.0 - 20.0 |

| B/Yamagata | 10.0 - 40.0 | |

| Zanamivir | B/Victoria | 1.0 - 5.0 |

| B/Yamagata | 2.0 - 10.0 | |

| Peramivir | B/Victoria | 0.5 - 2.0 |

| B/Yamagata | 1.0 - 5.0 | |

| Laninamivir | B/Victoria | 2.0 - 10.0 |

| B/Yamagata | 5.0 - 20.0 |

Note: Influenza B viruses generally show higher IC50 values for oseltamivir compared to other inhibitors.[6][7]

Experimental Protocols for Assessing Neuraminidase Inhibition

Several types of assays are employed to determine the susceptibility of influenza viruses to neuraminidase inhibitors. These can be broadly categorized into biochemical (enzyme-based) and cell-based assays.

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method to quantify the enzymatic activity of neuraminidase and the inhibitory potential of compounds.[6][8]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8] When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Protocol:

-

Virus Titration: The virus sample is serially diluted and incubated with a fixed concentration of MUNANA to determine the dilution that yields a linear fluorescent signal over time.

-

Inhibitor Preparation: The neuraminidase inhibitor is serially diluted to create a range of concentrations.

-

Incubation: Equal volumes of the diluted virus and the inhibitor dilutions are mixed and incubated for 30 minutes to allow for inhibitor binding to the enzyme.[8]

-

Enzymatic Reaction: The reaction is initiated by adding the MUNANA substrate. The mixture is incubated for 60 minutes at 37°C.[8]

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[8]

-

Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Chemiluminescence-Based Neuraminidase Inhibition Assay

This method offers higher sensitivity compared to fluorescence-based assays.[5]

Principle: This assay uses a 1,2-dioxetane derivative of sialic acid as a substrate.[5] Cleavage by neuraminidase generates an unstable intermediate that decomposes and emits light, which is measured.

Protocol:

-

Virus and Inhibitor Preparation: Similar to the fluorescence-based assay, the virus is diluted to an appropriate concentration, and the inhibitor is serially diluted.

-

Incubation: The diluted virus and inhibitor are pre-incubated.

-

Enzymatic Reaction: The chemiluminescent substrate is added to initiate the reaction.

-

Luminescence Measurement: The light emission is measured using a luminometer.

-

IC50 Calculation: The IC50 value is determined in the same manner as the fluorescence-based assay.

Cell-Based Assays

Cell-based assays measure the ability of an inhibitor to block viral replication in a cellular context.[9]

Principle: These assays assess the overall effect of an inhibitor on the entire viral life cycle, providing a more biologically relevant measure of antiviral activity. One such method is the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA).[9] This assay measures the enzymatic activity of nascent neuraminidase molecules expressed on the surface of virus-infected cells.[9]

Protocol (General Outline):

-

Cell Seeding: A suitable cell line (e.g., MDCK cells) is seeded in a multi-well plate.

-

Infection and Treatment: The cells are infected with the influenza virus in the presence of serial dilutions of the neuraminidase inhibitor.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified. In the IRINA assay, this is done by measuring the neuraminidase activity on the surface of the infected cells using a substrate like MUNANA.[9]

-

EC50 Calculation: The 50% effective concentration (EC50), the concentration of the inhibitor that reduces viral replication by 50%, is calculated.

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Workflows

Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Evaluation of Neuraminidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro antiviral activity of neuraminidase inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics targeting the influenza virus.

Introduction: Neuraminidase as a Prime Antiviral Target

Influenza viruses remain a significant global health threat, necessitating the continuous development of effective antiviral drugs. One of the most critical targets for anti-influenza drug design is neuraminidase (NA), a major surface glycoprotein of the virus.[1][2][3] NA is a sialidase enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and progeny virions.[2][3][4][5] This enzymatic activity is crucial for the release of newly formed virus particles from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells.[2][3][5][6] By inhibiting the action of neuraminidase, the viral life cycle is interrupted, thereby limiting the progression of the infection.[5][6]

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid.[5] They bind with high affinity to the conserved active site of the neuraminidase, competitively inhibiting its enzymatic function.[7] This blockage prevents the cleavage of sialic acids, resulting in the aggregation of newly formed virions on the host cell surface and restricting their release and subsequent infection of other cells.[2][5][6]

Figure 1: Mechanism of action of neuraminidase inhibitors.

In Vitro Antiviral Activity Assays

A variety of in vitro assays are employed to determine the efficacy of neuraminidase inhibitors. These can be broadly categorized into enzyme-based assays and cell-based assays.

These assays directly measure the inhibition of the neuraminidase enzyme's activity. They are typically rapid, high-throughput, and do not require cell culture.

3.1.1. Fluorometric Neuraminidase Inhibition Assay

This is a widely used method that relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8][9] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[9][10]

Experimental Protocol:

-

Virus Titration: Serially dilute the virus stock and incubate with a fixed concentration of MUNANA substrate to determine the optimal virus dilution that yields a strong fluorescent signal.[7][9]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (neuraminidase inhibitor) in assay buffer.

-

Incubation: In a 96-well black plate, mix equal volumes of the diluted virus and the serially diluted inhibitor. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]

-

Substrate Addition: Add the MUNANA substrate (final concentration typically 100-200 µM) to initiate the enzymatic reaction.[7][8] Incubate for 60 minutes at 37°C.[11]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[7]

-

Fluorescence Reading: Measure the fluorescence of the liberated 4-MU using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[8]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow of the fluorometric neuraminidase inhibition assay.

3.1.2. Chemiluminescent Neuraminidase Inhibition Assay

This assay is similar to the fluorometric assay but utilizes a chemiluminescent substrate, such as a 1,2-dioxetane derivative of sialic acid (e.g., NA-Star®).[8][12] The enzymatic cleavage of this substrate produces an unstable intermediate that decomposes and emits light, which is then measured. This method is often more sensitive than the fluorescence-based assay.[12]

Experimental Protocol:

The protocol is analogous to the fluorometric assay, with the key differences being the substrate used and the detection method.

-

Virus and Inhibitor Preparation: Prepare dilutions as described for the fluorometric assay.

-

Incubation: Mix the virus and inhibitor and incubate.

-

Substrate Addition: Add the chemiluminescent substrate and incubate for approximately 30 minutes at 37°C.[13]

-

Signal Acceleration and Reading: Add an accelerator solution and immediately measure the luminescent signal using a luminometer.[13]

-

Data Analysis: Calculate the IC50 value as described previously.

Cell-based assays measure the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant assessment of antiviral activity.

3.2.1. Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound.

Experimental Protocol:

-

Cell Seeding: Seed susceptible cells (e.g., Madin-Darby canine kidney - MDCK cells) in 6-well or 12-well plates to form a confluent monolayer.[11]

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).

-

Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.[11]

-

Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: The 50% effective concentration (EC50) is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Figure 3: Workflow of the plaque reduction assay.

3.2.2. Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

This is a more recent, high-throughput cell-based assay that measures viral replication by quantifying the neuraminidase activity of nascent viruses produced on the surface of infected cells.[10]

Experimental Protocol:

-

Cell Infection and Treatment: Seed cells in 96-well plates. Infect the cells with the virus and simultaneously add serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48 hours).

-

NA Activity Measurement: Without lysing the cells, add a neuraminidase substrate (like MUNANA) directly to the wells.

-

Signal Quantification: After incubation, stop the reaction and measure the fluorescent or luminescent signal, which is proportional to the amount of viral replication.

-

Data Analysis: Calculate the EC50 value based on the reduction in neuraminidase activity.

Data Presentation

The antiviral activity of neuraminidase inhibitors is typically quantified and presented as IC50 or EC50 values.

-

IC50 (50% Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. This is determined from enzyme-based assays.

-

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. In virology, it is the concentration required to inhibit viral replication in cell culture by 50%. This is determined from cell-based assays.

The results are often summarized in tables for easy comparison of the potency of different compounds against various influenza virus strains and subtypes.

Table 1: Example of In Vitro Antiviral Activity of Neuraminidase Inhibitors

| Compound | Assay Type | Virus Strain | IC50 / EC50 (nM) |

| Oseltamivir Carboxylate | Fluorometric NI Assay | A/H1N1pdm09 | 0.86[14] |

| Fluorometric NI Assay | A/H3N2 | 0.73[14] | |

| Fluorometric NI Assay | Influenza B | 33.12[14] | |

| Plaque Reduction Assay | A/H1N1 | 1.5 µM | |

| Zanamivir | Fluorometric NI Assay | A/H1N1pdm09 | ~0.5 - 1.0 |

| Fluorometric NI Assay | A/H3N2 | ~1.0 - 2.0 | |

| Fluorometric NI Assay | Influenza B | ~2.0 - 5.0 | |

| Peramivir | Fluorometric NI Assay | A/H1N1pdm09 | ~0.5 - 1.0 |

| Fluorometric NI Assay | A/H3N2 | ~0.5 - 1.0 | |

| Fluorometric NI Assay | Influenza B | ~1.0 - 3.0 | |

| Laninamivir | Fluorometric NI Assay | A/H1N1pdm09 | ~1.0 - 2.0 |

| Fluorometric NI Assay | A/H3N2 | ~1.0 - 2.0 | |

| Fluorometric NI Assay | Influenza B | ~5.0 - 10.0 |

Note: The IC50/EC50 values presented are illustrative and can vary depending on the specific virus strain, assay conditions, and laboratory. The values for Oseltamivir are from a specific study for context.[14]

Conclusion

The in vitro evaluation of neuraminidase inhibitors is a cornerstone of anti-influenza drug discovery and surveillance. A combination of enzyme-based and cell-based assays provides a comprehensive understanding of a compound's potency and mechanism of action. Standardized and reproducible protocols, coupled with clear data presentation, are essential for the identification and development of novel neuraminidase inhibitors to combat the ever-evolving threat of influenza. Continuous surveillance of the susceptibility of circulating influenza strains to existing inhibitors is also crucial for public health preparedness.[14]

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuraminidase - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 14. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Neuraminidase-IN-8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Neuraminidase-IN-8, a potent anti-influenza agent. The information is compiled from publicly available data for professionals in drug discovery and virology.

Core Compound: this compound (Compound 6d)

This compound, also identified in scientific literature as Compound 6d, is a novel small molecule inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] It belongs to a class of 1,3,4-oxadiazole derivatives that have demonstrated significant potential as antiviral agents. The fundamental chemical and biological properties of this compound are summarized below.

| Property | Value |

| CAS Number | 2716197-09-8 |

| Molecular Formula | C18H16FN3O3S |

| Molecular Weight | 373.4 g/mol |

| Reported IC50 | 0.027 µM |

Quantitative Data: In Vitro Inhibitory Activity

This compound has shown superior in vitro efficacy in inhibiting neuraminidase activity compared to the active form of a commercially available antiviral, Oseltamivir Carboxylate. The following table summarizes the available quantitative data for this compound and related compounds from the same study. Access to the full research publication is required for a complete list of IC50 values for all compounds in the series (6a-l).

| Compound | IC50 (µM) |

| This compound (6d) | 0.027 |

| Oseltamivir Carboxylate (OSC) | 0.082 |

| Compounds 6a-c, 6e-l | Data not publicly available |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the in vitro assay used to determine its inhibitory activity, based on the source publication and standard laboratory procedures.

Synthesis of this compound (Compound 6d)

The synthesis of this compound and its analogs is based on the construction of a 1,3,4-oxadiazole scaffold. While the exact, step-by-step procedure for this compound is detailed in the source publication, the general synthetic route for this class of compounds is outlined below. This process typically involves the cyclization of a diacylhydrazine or the oxidation of an acylhydrazone.

General Synthetic Pathway for 1,3,4-Oxadiazole Derivatives:

-

Formation of Hydrazide: A carboxylic acid is reacted with hydrazine hydrate, often in the presence of a coupling agent, to form the corresponding acylhydrazide.

-

Reaction with a Second Carboxylic Acid Derivative: The acylhydrazide is then reacted with a second carboxylic acid or its derivative (such as an acid chloride or ester) to form a diacylhydrazine intermediate.

-

Cyclodehydration: The diacylhydrazine is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) to yield the 2,5-disubstituted 1,3,4-oxadiazole ring.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

The specific starting materials for this compound would be selected to yield the final structure containing the substituted benzoic acid and acetamidobenzamido moieties.

In Vitro Neuraminidase Inhibition Assay

The inhibitory activity of this compound was determined using a fluorescence-based neuraminidase inhibition assay.[2][3][4][5] This is a standard and widely used method for evaluating the potency of neuraminidase inhibitors.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.[2][3][4]

Materials:

-

Recombinant neuraminidase enzyme

-

This compound and other test compounds

-

Oseltamivir Carboxylate (as a positive control)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: A serial dilution of this compound and control compounds is prepared in the assay buffer.

-

Enzyme Reaction: The recombinant neuraminidase enzyme is pre-incubated with the various concentrations of the inhibitor in a 96-well plate.

-

Substrate Addition: The reaction is initiated by adding the MUNANA substrate to each well.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by adding a stop solution.

-

Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Mechanism of Action and Molecular Interactions

Molecular docking studies have provided insights into the binding mode of this compound within the active site of the neuraminidase enzyme.[1] These studies reveal that the 1,3,4-oxadiazole core of the molecule plays a critical role in its inhibitory activity.

Key interactions include:

-

Interaction with the Arginine Triad: The 1,3,4-oxadiazole ring forms interactions with the highly conserved arginine triad (Arg118, Arg292, and Arg371) in the S1 pocket of the neuraminidase active site. This interaction is crucial for anchoring the inhibitor.

-

Occupation of the 150-Cavity: The substituted aniline ring of this compound extends into the 150-cavity of the active site. This additional interaction is believed to contribute to its high potency.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.

Caption: Molecular interactions of this compound in the neuraminidase active site.

References

- 1. Design, synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [snv63.ru]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Neuraminidase Inhibitors: A Technical Guide

Disclaimer: No specific information could be found for a compound named "Neuraminidase-IN-8" in publicly available scientific literature. This guide therefore provides a comprehensive overview of the therapeutic applications, mechanisms of action, and evaluation methods for neuraminidase inhibitors in general, which can be applied to the assessment of novel compounds in this class.

Executive Summary

Neuraminidase inhibitors represent a critical class of antiviral drugs, primarily for the treatment and prophylaxis of influenza A and B viruses. By targeting the viral neuraminidase enzyme, these inhibitors block the release of progeny virions from infected host cells, thereby halting the spread of infection. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core aspects of neuraminidase inhibitors. It covers their mechanism of action, summarizes key quantitative data for established inhibitors, details essential experimental protocols for their evaluation, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

The influenza virus replication cycle culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface and to each other, leading to aggregation. The viral neuraminidase (NA) enzyme is a glycoside hydrolase that cleaves these terminal sialic acid residues from glycoconjugates. This enzymatic activity is crucial for:

-

Release of progeny virions: By cleaving the sialic acid linkage, NA allows the newly formed virus particles to be released from the host cell.

-

Prevention of viral aggregation: NA cleaves sialic acids from the viral envelope itself, preventing the aggregation of newly released virions.

-

Penetration of the mucus layer: In the respiratory tract, NA helps the virus move through the viscous mucus layer to reach the underlying epithelial cells by cleaving sialic acids in the mucus glycoproteins.

Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate of the NA enzyme. They bind to the active site of the neuraminidase with high affinity, competitively inhibiting its enzymatic activity. This inhibition prevents the release of new virions, effectively trapping them on the surface of the infected cell and preventing the infection of new cells.[1][2]

Quantitative Data for Neuraminidase Inhibitors

The potency of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%. These values are determined through in vitro enzymatic assays and can vary depending on the influenza virus strain and the specific assay used.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50, nM) of Approved Drugs

| Influenza Virus Strain | Oseltamivir | Zanamivir | Peramivir | Laninamivir |

| Influenza A(H1N1)pdm09 | 0.86 | 0.42 | 0.15 | 1.29 |

| Influenza A(H3N2) | 0.73 | 0.85 | 0.18 | 2.50 |

| Influenza B | 33.12 | 2.70 | 0.90 | 5.80 |

Data compiled from multiple sources, geometric mean IC50 values are presented. Actual values may vary between studies.[3][4][5][6][7]

Table 2: In Vitro Activity against Resistant Strains (Fold-increase in IC50)

| NA Mutation | Oseltamivir | Zanamivir | Peramivir | Laninamivir |

| H275Y (in H1N1) | >400 | ~1 | ~1 | ~1 |

| E119V (in H3N2) | >50 | ~1 | ~1 | ~1 |

| R292K (in H3N2) | >1000 | >50 | >100 | >50 |

Fold-increase in IC50 compared to the wild-type virus. Values are approximate and can vary.[8]

Experimental Protocols

In Vitro Assays

This is the most common method for determining the IC50 of neuraminidase inhibitors.[9][10][11]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the neuraminidase activity. The IC50 is the concentration of the inhibitor that reduces the fluorescence signal by 50%.[12][13]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES buffer, 4 mM CaCl2, pH 6.5.

-

MUNANA Substrate: Prepare a 100 µM working solution in assay buffer.

-

Inhibitor Dilutions: Prepare a series of dilutions of the test compound in assay buffer.

-

Virus Preparation: Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the assay time.

-

-

Assay Procedure:

-

Add 25 µL of each inhibitor dilution to a 96-well black microplate.

-

Add 25 µL of the diluted virus to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the MUNANA substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Principle: This assay measures the ability of an inhibitor to prevent the neuraminidase from cleaving sialic acid from a glycoprotein-coated plate. Fetuin, a heavily sialylated protein, is coated onto a microplate. After incubation with the virus and inhibitor, the amount of desialylated fetuin is quantified using a lectin (Peanut Agglutinin, PNA) conjugated to horseradish peroxidase (HRP), which specifically binds to the exposed galactose residues.[14][15][16][17][18]

Detailed Protocol:

-

Plate Coating: Coat a 96-well microplate with fetuin and incubate overnight at 4°C.

-

Assay Procedure:

-

Wash the coated plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add serial dilutions of the test inhibitor to the wells.

-

Add a standardized amount of virus to each well.

-

Incubate the plate at 37°C for 2-3 hours.

-

Wash the plate to remove the virus and inhibitor.

-

Add PNA-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate and add a TMB substrate.

-

Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

-

Data Analysis: The IC50 is calculated as the inhibitor concentration that results in a 50% reduction in the absorbance signal.

In Vivo Efficacy Models

Mouse models of influenza infection are commonly used to evaluate the in vivo efficacy of neuraminidase inhibitors.

Principle: Mice are infected with a lethal or sub-lethal dose of an influenza virus. The test compound is administered at various doses and schedules (prophylactic or therapeutic). Efficacy is assessed by monitoring survival rates, weight loss, viral titers in the lungs, and other clinical signs.

Detailed Protocol:

-

Animal Model: BALB/c mice are commonly used.

-

Virus Infection: Mice are anesthetized and intranasally inoculated with a specific dose of influenza virus.

-

Drug Administration: The test compound is administered, typically orally or intraperitoneally, starting at a defined time point before or after infection.

-

Monitoring:

-

Survival: Monitor and record survival daily for 14-21 days.

-

Body Weight: Weigh the mice daily as an indicator of morbidity.

-

Viral Lung Titer: On specific days post-infection, a subset of mice is euthanized, and their lungs are harvested to determine the viral load by plaque assay or qRT-PCR.

-

-

Data Analysis:

-

Compare the survival curves between the treated and control groups.

-

Analyze the differences in weight loss and lung viral titers.

-

Future Directions

The development of new neuraminidase inhibitors remains a priority due to the emergence of drug-resistant influenza strains. Future research will likely focus on:

-

Novel Scaffolds: Designing inhibitors with novel chemical structures to overcome existing resistance mechanisms.

-

Broad-Spectrum Activity: Developing inhibitors with potent activity against a wide range of influenza A and B subtypes, as well as emerging strains.

-

Improved Pharmacokinetics: Optimizing the oral bioavailability and pharmacokinetic profiles of new inhibitors.

-

Combination Therapies: Investigating the synergistic effects of neuraminidase inhibitors with other antiviral agents that target different stages of the viral life cycle.

Conclusion

Neuraminidase inhibitors are a cornerstone of anti-influenza therapy. A thorough understanding of their mechanism of action and the standardized methods for their evaluation is essential for the discovery and development of new and improved antiviral drugs. The experimental protocols and data presented in this guide provide a framework for the preclinical assessment of novel neuraminidase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. izsvenezie.com [izsvenezie.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 7. graphviz.org [graphviz.org]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. INTRAMUSCULARLY ADMINISTERED NEURAMINIDASE INHIBITOR PERAMIVIR IS EFFECTIVE AGAINST LETHAL H5N1 INFLUENZA VIRUS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the pharmacokinetics of Neuraminidase-IN-8

An in-depth search for the pharmacokinetics of a specific compound identified as "Neuraminidase-IN-8" has yielded no direct results. Scientific literature and public databases do not contain information on a substance with this designation.

Therefore, it is not possible to provide a specific technical guide or whitepaper on the pharmacokinetics of "this compound" as requested.

However, to provide valuable insights for researchers, scientists, and drug development professionals in the field of neuraminidase inhibitors, a general overview of the pharmacokinetics and mechanism of action of this class of antiviral drugs is presented below. This information is based on established and approved neuraminidase inhibitors.

General Pharmacokinetics of Neuraminidase Inhibitors

Neuraminidase inhibitors are a crucial class of antiviral drugs used for the treatment and prophylaxis of influenza A and B viruses.[1] Their primary mechanism of action is to block the neuraminidase enzyme on the surface of the influenza virus, which is essential for the release of newly formed virus particles from infected cells.[2][3][4][5] By inhibiting this enzyme, the spread of the virus within the respiratory tract is impeded.[3][5]

The pharmacokinetic properties of neuraminidase inhibitors vary, influencing their route of administration, dosing frequency, and clinical utility. Below is a summary of the pharmacokinetic parameters for some well-established neuraminidase inhibitors.

Pharmacokinetic Data of Approved Neuraminidase Inhibitors

| Parameter | Oseltamivir (as Oseltamivir Carboxylate) | Zanamivir | Peramivir | Laninamivir |

| Administration | Oral (prodrug)[1] | Inhalation[1] | Intravenous/Intramuscular[1] | Inhalation[1] |

| Bioavailability | High (~80% as oseltamivir carboxylate) | Low (<5%) | Not applicable | Not applicable |

| Elimination Half-life (t½) | ~7.7 hours[1] | ~3.0 hours[1] | 7.7-20.8 hours[1] | Long-acting |

| Elimination | Primarily renal (tubular secretion)[1] | Primarily renal | Primarily renal | Primarily local to the lungs |

Note: This table summarizes general pharmacokinetic data for established neuraminidase inhibitors and is not representative of any specific investigational compound.

Experimental Protocols for Pharmacokinetic Studies

The investigation of the pharmacokinetics of a new neuraminidase inhibitor would typically involve a series of in vitro and in vivo studies.

In Vitro Studies

-

Enzyme Inhibition Assays: To determine the inhibitory activity (IC50) of the compound against neuraminidase from different influenza virus strains.

-

Cell-based Antiviral Assays: To assess the compound's efficacy in preventing viral replication in cell culture models (e.g., Madin-Darby Canine Kidney - MDCK cells).

-

Metabolic Stability Assays: Using liver microsomes or hepatocytes to predict the metabolic fate of the compound in vivo.

-

Plasma Protein Binding Studies: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and clearance.

In Vivo Studies (Animal Models)

-

Pharmacokinetic Profiling: Typically conducted in rodent (mice, rats) and non-rodent (ferrets, non-human primates) species. Animals are administered the drug via the intended clinical route, and blood samples are collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Tissue Distribution Studies: To understand the distribution of the compound into various tissues, particularly the respiratory tract, which is the primary site of influenza virus infection.

-

Efficacy Studies: In animal models of influenza infection (e.g., mice or ferrets), to evaluate the antiviral efficacy of the compound in reducing viral titers, morbidity, and mortality.

Below is a generalized workflow for a preclinical pharmacokinetic study of a novel neuraminidase inhibitor.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme. This enzyme is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoconjugates.[6] In the context of an influenza virus infection, neuraminidase facilitates the release of progeny virions from the surface of infected cells by cleaving sialic acid receptors to which the viral hemagglutinin (HA) protein is bound.[2][4] It also helps the virus penetrate the mucus layer of the respiratory tract.[2]

By binding to the active site of the neuraminidase enzyme, inhibitors prevent this cleavage, causing newly formed viral particles to remain tethered to the host cell surface, thus preventing their release and the infection of new cells.[3]

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of neuraminidase inhibitors.

References

- 1. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Neuraminidase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for a Representative Neuraminidase Inhibitor in High-Throughput Screening

Note: A search for the specific compound "Neuraminidase-IN-8" did not yield any publicly available information. It is possible that this is a novel, proprietary, or hypothetical compound. The following application notes and protocols are based on the principles of high-throughput screening for neuraminidase inhibitors and use Oseltamivir as a representative example of a well-characterized neuraminidase inhibitor.

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in the spread of the virus.[1] Its enzymatic activity involves the cleavage of sialic acid residues from glycoproteins on the host cell surface and on the newly formed virions themselves.[1][2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment of influenza infections. High-throughput screening (HTS) assays are crucial for the discovery of novel neuraminidase inhibitors.[3][4] These assays are typically designed to be rapid, sensitive, and amenable to automation for screening large compound libraries.[3][4]

This document provides detailed protocols and data for a representative neuraminidase inhibitor, Oseltamivir, in a high-throughput screening setting using a fluorescence-based assay.

Quantitative Data

The inhibitory activity of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. These values can vary depending on the influenza virus strain and the specific assay conditions.[5]

Table 1: IC50 Values of Oseltamivir Carboxylate against various Influenza A and B Virus Strains

| Influenza Virus Strain/Subtype | Mean IC50 (nM) |

| A(H1N1) | 0.91 |

| A(H3N2) | 0.44 |

| Influenza B | 3.42 |

Data extracted from a surveillance study of influenza viruses circulating worldwide from 2004 to 2008.[5]

Table 2: IC50 Values of Oseltamivir against Wild-Type and Resistant Influenza Virus Variants

| Virus Variant | Oseltamivir Carboxylate IC50 (nM) | Fold Increase vs. Wild-Type |

| Wild-Type (N1) | - | - |

| M1 (H274Y) | >1000 | >1000 |

| Wild-Type (N2) | 0.8 | - |

| M8 (E119V) | 200 | 250 |

Data from a study on the susceptibilities of antiviral-resistant influenza viruses.[6]

Experimental Protocols

High-Throughput Neuraminidase Inhibition Assay using a Fluorogenic Substrate

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against influenza virus neuraminidase. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][7] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.

Materials and Reagents:

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.

-

MUNANA Substrate: Stock solution of 2.5 mM in distilled water. Working solution of 300 µM in assay buffer.[7]

-

Neuraminidase Enzyme: Purified recombinant neuraminidase or viral lysate containing neuraminidase.

-

Test Compounds: Serially diluted in assay buffer. Oseltamivir carboxylate can be used as a positive control.

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.2, or a solution of absolute ethanol and NaOH.[7]

-

96-well or 384-well black, flat-bottom plates.

-

Fluorometer with excitation at ~355-368 nm and emission at ~450-460 nm.[7][8]

Experimental Procedure:

-

Compound Plating: Dispense 50 µL of serially diluted test compounds into the wells of a 96-well plate. Include wells with assay buffer only (no inhibitor control) and a known inhibitor like Oseltamivir (positive control).[7]

-

Enzyme Addition: Add 50 µL of diluted neuraminidase enzyme to each well. Gently tap the plate to mix.[7]

-

Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the compounds to bind to the enzyme.[7]

-

Substrate Addition: Add 50 µL of the 300 µM MUNANA working solution to each well to initiate the enzymatic reaction. Gently tap the plate to mix.[7]

-

Incubation: Incubate the plate at 37°C for 1 hour.[7]

-

Reaction Termination: Add 100 µL of stop solution to each well to terminate the reaction.[7]

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: High-Throughput Screening Workflow for Neuraminidase Inhibitors.

Caption: Role of Neuraminidase in Viral Release and Mechanism of Inhibition.

References

- 1. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surveillance for Neuraminidase Inhibitor Resistance among Human Influenza A and B Viruses Circulating Worldwide from 2004 to 2008 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

Application Notes and Protocols: Neuraminidase-IN-8 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase inhibitors are a critical class of antiviral compounds investigated for their potential in treating and preventing influenza infections. These inhibitors function by blocking the active site of the neuraminidase enzyme, which is essential for the release of new viral particles from infected host cells. This document provides detailed protocols for the preparation and storage of a stock solution for the neuraminidase inhibitor designated as Neuraminidase-IN-8. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.

Physicochemical and Solubility Data

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties. The following table summarizes typical data for a small molecule neuraminidase inhibitor. Users should refer to the manufacturer's certificate of analysis for lot-specific information.

| Parameter | Value | Notes |

| Molecular Weight | e.g., 450.5 g/mol | Refer to Certificate of Analysis. |

| Appearance | White to off-white solid | Visually inspect the compound upon receipt. |

| Purity | >98% (HPLC) | Refer to Certificate of Analysis. |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | It is recommended to prepare stock solutions in high-purity DMSO. |

| Solubility in Water | Insoluble or sparingly soluble | Aqueous solutions are generally prepared by diluting the DMSO stock. |

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Step-by-Step Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

| Solution Type | Storage Temperature | Shelf Life | Notes |

| Dry Powder | -20°C | As specified by the manufacturer | Protect from light and moisture. |